molecular formula C12H9BrO2 B11851781 1,4-Naphthalenedione, 2-bromo-3-ethyl- CAS No. 13984-88-8

1,4-Naphthalenedione, 2-bromo-3-ethyl-

Cat. No.: B11851781
CAS No.: 13984-88-8
M. Wt: 265.10 g/mol
InChI Key: DMDUKOTWUUJQSN-UHFFFAOYSA-N
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Description

2-bromo-3-ethylnaphthalene-1,4-dione is an organic compound with the molecular formula C12H9BrO2. It is a derivative of naphthoquinone, characterized by the presence of a bromine atom at the second position and an ethyl group at the third position on the naphthalene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-3-ethylnaphthalene-1,4-dione typically involves the bromination of 3-ethylnaphthalene-1,4-dione. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or carbon tetrachloride. The reaction conditions often include refluxing the mixture to ensure complete bromination .

Industrial Production Methods

Industrial production methods for 2-bromo-3-ethylnaphthalene-1,4-dione are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2-bromo-3-ethylnaphthalene-1,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-bromo-3-ethylnaphthalene-1,4-dione has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-bromo-3-ethylnaphthalene-1,4-dione involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzymes or the disruption of cellular processes, contributing to its biological activities .

Comparison with Similar Compounds

Similar Compounds

    2-bromo-1,4-naphthoquinone: Lacks the ethyl group at the third position.

    3-ethyl-1,4-naphthoquinone: Lacks the bromine atom at the second position.

    2-chloro-3-ethylnaphthalene-1,4-dione: Contains a chlorine atom instead of bromine.

Uniqueness

2-bromo-3-ethylnaphthalene-1,4-dione is unique due to the presence of both the bromine atom and the ethyl group, which can influence its reactivity and biological activity.

Properties

CAS No.

13984-88-8

Molecular Formula

C12H9BrO2

Molecular Weight

265.10 g/mol

IUPAC Name

2-bromo-3-ethylnaphthalene-1,4-dione

InChI

InChI=1S/C12H9BrO2/c1-2-7-10(13)12(15)9-6-4-3-5-8(9)11(7)14/h3-6H,2H2,1H3

InChI Key

DMDUKOTWUUJQSN-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=O)C2=CC=CC=C2C1=O)Br

Origin of Product

United States

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